molecular formula C5H11NO B1340050 Pyrrolidin-3-ylmethanol CAS No. 5082-74-6

Pyrrolidin-3-ylmethanol

Cat. No. B1340050
M. Wt: 101.15 g/mol
InChI Key: QOTUIIJRVXKSJU-UHFFFAOYSA-N
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Patent
US04851526

Procedure details

In a manner similar to Preparation 8, react cyclopropanecarboxaldehyde with 3-pyrrolidinemethanol to obtain the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:4]=O)[CH2:3][CH2:2]1.[NH:6]1[CH2:10][CH2:9][CH:8]([CH2:11][OH:12])[CH2:7]1>>[CH:1]1([CH2:4][N:6]2[CH2:10][CH2:9][CH:8]([CH2:11][OH:12])[CH2:7]2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CC(CC1)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a manner similar to Preparation 8

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)CN1CC(CC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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